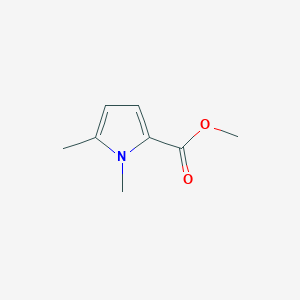
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
Vue d'ensemble
Description
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile is an organic compound with the chemical formula C6F3LiN4. It is a white solid that is soluble in many organic solvents and exhibits high thermal and chemical stability . This compound is commonly used as a catalyst and an intermediate in organic synthesis .
Mécanisme D'action
Biochemical Pathways
The compound is often used as a catalyst in organic synthesis . It can promote the addition reaction of cyano groups and the substitution reaction of halogenated alkanes . It can also serve as an intermediate in the synthesis of organometallic compounds .
Action Environment
The action, efficacy, and stability of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and should be stored under inert gas at room temperature .
Analyse Biochimique
Biochemical Properties
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide plays a crucial role in biochemical reactions, particularly as a catalyst in organic synthesis. It is commonly used to promote the addition reactions of cyano groups and the substitution reactions of halogenated alkyl groups . The compound interacts with various enzymes and proteins, facilitating these reactions by stabilizing transition states and lowering activation energies. These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby altering signal transduction pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. It binds to the active sites of enzymes, either blocking substrate access or stabilizing the enzyme-substrate complex. This binding can lead to changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without adverse effects.
Metabolic Pathways
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile can be synthesized by reacting 4,5-dicyano-2-(trifluoromethyl)imidazole with lithium chloride . The reaction is typically carried out at room temperature and results in a high yield of the desired product .
Industrial Production Methods
For industrial production, a continuous process has been developed to efficiently produce this compound . This method involves the use of specialized reaction equipment to maintain consistent reaction conditions and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents such as lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .
Applications De Recherche Scientifique
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile can be compared with other similar compounds, such as:
Lithium bis(trifluoromethanesulfonyl)imide: Another lithium salt used in battery applications, known for its high ionic conductivity.
Lithium hexafluorophosphate: Commonly used in lithium-ion batteries as an electrolyte salt.
The uniqueness of this compound lies in its ability to form stable protective layers on battery electrodes, enhancing the performance and lifespan of lithium-ion batteries .
Propriétés
InChI |
InChI=1S/C6HF3N4.Li/c7-6(8,9)5-12-3(1-10)4(2-11)13-5;/h(H,12,13); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLXIRVJABJBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C(#N)C1=C(N=C(N1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3LiN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761441-54-7 | |
| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-, lithium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761441-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)



